![molecular formula C21H22N2O4S B7704831 N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as PEBSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PEBSA is a sulfonamide derivative that has been synthesized through a multi-step process. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
作用機序
PEBSA inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, PEBSA can increase the acetylation of histones, leading to the activation of genes that are involved in apoptosis and other cellular processes.
Biochemical and Physiological Effects:
PEBSA has been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to induce apoptosis in cancer cells, which could make it a potential cancer treatment. Additionally, PEBSA has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
PEBSA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, PEBSA has been shown to have low toxicity, making it a safer alternative to other HDAC inhibitors. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on PEBSA. One area of interest is the compound's potential use in cancer treatment. Further studies could investigate the efficacy of PEBSA in different types of cancer and explore its mechanism of action in more detail. Additionally, research could focus on the compound's potential use in the treatment of neurodegenerative diseases. Finally, studies could investigate the use of PEBSA in combination with other therapeutic agents to enhance its efficacy.
合成法
PEBSA can be synthesized through a multi-step process that involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride to form N-(2-phenylethyl)benzenesulfonamide. This intermediate is then reacted with acetic anhydride to form N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. The synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
PEBSA has been studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in cancer treatment, as they can induce apoptosis in cancer cells. PEBSA has also been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases.
特性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-21(22-16-19-10-7-15-27-19)17-23(14-13-18-8-3-1-4-9-18)28(25,26)20-11-5-2-6-12-20/h1-12,15H,13-14,16-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINWQPOUYQLRFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

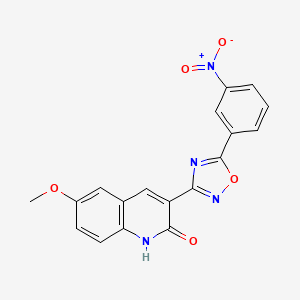
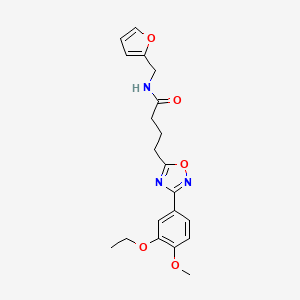





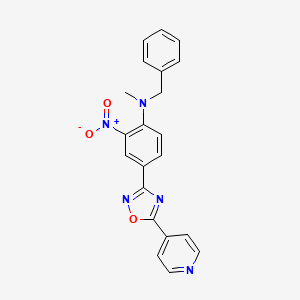
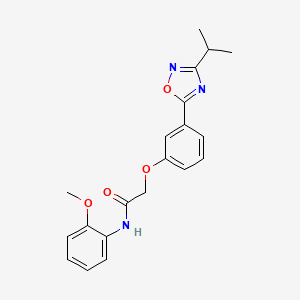
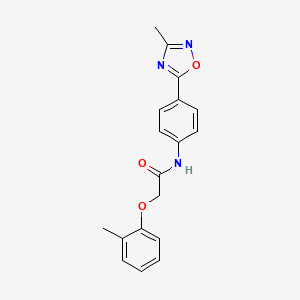
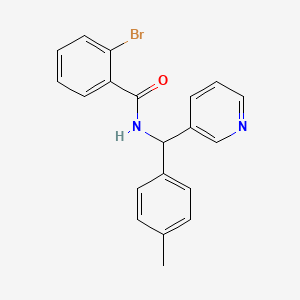
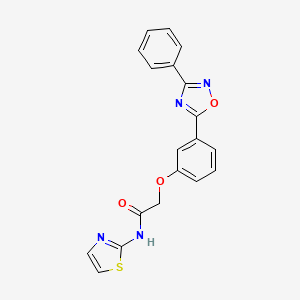
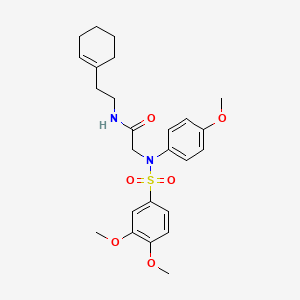
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)